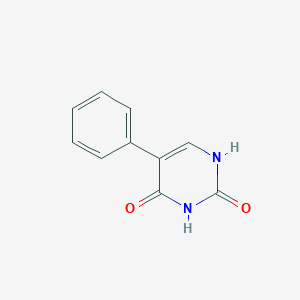

5-Phenyluracil

Description

Properties

IUPAC Name |

5-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIQOAXFYAWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301815 | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-83-8 | |

| Record name | 15761-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenyluracil: A Comprehensive Technical Guide on its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-phenyluracil, a synthetic uracil derivative with notable biological activities. The document covers its discovery, synthetic methodologies, and a detailed examination of its mechanism of action, primarily as an inhibitor of the pyrimidine biosynthesis pathway. Key quantitative data on its anticancer and antiviral activities are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of this compound and for key biological assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's molecular interactions and experimental procedures.

Introduction

This compound belongs to the class of 5-substituted uracil derivatives, which have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. These compounds are analogues of the naturally occurring nucleobase uracil and can interfere with various cellular processes, including nucleic acid synthesis and enzyme function. The introduction of a phenyl group at the C5 position of the uracil ring confers unique physicochemical properties that influence its biological activity, making it a subject of investigation for antiviral and anticancer applications.

The discovery of the biological activity of 5-substituted uracil derivatives can be traced back to the broader exploration of nucleoside analogues as chemotherapeutic agents. While the initial focus was on compounds like 5-fluorouracil, subsequent research expanded to include a variety of substituents at the 5-position, leading to the identification of this compound and its analogues as a promising class of bioactive molecules.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of a carbon-carbon bond between a halogenated uracil derivative and a phenylboronic acid.

General Synthetic Scheme: Suzuki-Miyaura Coupling

A typical synthetic route involves the reaction of a 5-halouracil (e.g., 5-iodouracil or 5-bromouracil) with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its primary mechanism of action attributed to the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, and its inhibition disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The key molecular target of this compound is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1][2][3]

Downstream Signaling Effects

The inhibition of pyrimidine biosynthesis by this compound can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. While direct studies on this compound are limited, inferences can be drawn from the effects of other pyrimidine synthesis inhibitors and the related compound 5-fluorouracil. These effects may involve the modulation of key signaling pathways such as the MAPK and NF-κB pathways, and the induction of apoptosis through both intrinsic and extrinsic pathways.[4][5]

Cellular stress induced by nucleotide depletion can activate stress-responsive signaling pathways like the MAPK cascade. Furthermore, NF-κB, a key regulator of inflammation and cell survival, can be influenced by changes in cellular metabolism.

Depletion of pyrimidine pools leads to replication stress and DNA damage, which can activate the intrinsic apoptosis pathway mediated by p53 and the Bcl-2 family of proteins. This results in the release of cytochrome c from the mitochondria and the activation of caspases.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines and viruses. The following tables summarize some of the available quantitative data. It is important to note that specific data for this compound is limited in the public domain, and much of the available information pertains to its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1-(benzyl)-5-(phenylamino)uracil derivative | Various | Not Specified | Not Specified | |

| 5-Aryl-1,3,4-oxadiazole-2(3H)-thione derivatives | HCT116, MCF7, HUH7 | SRB Assay | Varies | |

| 5-Fluorouracil (Reference) | HCT116, MCF7, HUH7 | SRB Assay | Varies | |

| 5-Fluorouracil (Reference) | OSCC cell lines | RTCA | Varies |

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 1-(benzyl)-5-(phenylamino)uracil | HIV-1, EBV | Not Specified | Not Specified | |

| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | RSV | HeLa | 37 | |

| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | Feline Coronavirus | CRFK | 29 | |

| 1-[4-(5-Phenyl-4,5-dihydroisoxazole-3-yl)-phenyl]-pyrrole-2,5-dione (4e) | RSV | HeLa | 46 |

Table 3: Enzyme Inhibition Data for DHODH Inhibitors

| Compound | Enzyme | Ki (nM) | IC50 (nM) | Reference |

| H-006 (DHODH Inhibitor) | Human DHODH | Not Specified | 3.8 | |

| (R)-HZ05 (DHODH Inhibitor) | Human DHODH | Not Specified | Not Specified | |

| Brequinar (Reference) | Human DHODH | Not Specified | Varies | |

| MEDS433 (DHODH Inhibitor) | Human DHODH | Not Specified | 1.2 |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

5-Iodouracil

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-iodouracil (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

MTT Assay for Anticancer Activity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours at 37°C.

-

Observe the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DHODH Enzyme Inhibition Assay

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

DCIP (2,6-dichloroindophenol) (colorimetric indicator)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and the various concentrations of this compound. Include a control without the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding a mixture of the substrates (dihydroorotate and decylubiquinone) and the indicator (DCIP).

-

Immediately start monitoring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Conclusion

This compound is a bioactive molecule with demonstrated potential as an anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This mode of action provides a clear rationale for its selective activity against rapidly proliferating cells. While further research is needed to fully elucidate its detailed pharmacological profile and downstream signaling effects, the available data suggest that this compound and its derivatives represent a promising scaffold for the development of novel therapeutics. The synthetic methods and biological assay protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of compounds.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 5-Phenyluracil: A Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action of 5-Phenyluracil is limited in publicly available scientific literature. This guide provides a putative mechanism based on the well-established activities of structurally related 5-substituted uracil analogues, most notably the widely used anticancer drug 5-Fluorouracil (5-FU). The experimental protocols and quantitative data presented are representative of the class of 5-substituted uracils and should be adapted and validated specifically for this compound in a research setting.

Introduction

This compound belongs to the class of 5-substituted uracil derivatives, a group of compounds that has been extensively studied for their therapeutic potential, particularly as anticancer and antiviral agents.[1][2][3] The biological activity of these compounds is largely attributed to their structural similarity to the natural pyrimidine nucleobase uracil, allowing them to interfere with key metabolic pathways involved in nucleic acid synthesis. This guide delineates the probable mechanism of action of this compound, drawing parallels with its well-characterized analogues.

Putative Mechanism of Action

The cytotoxic effects of 5-substituted uracils are primarily mediated through two interconnected pathways: the inhibition of thymidylate synthase (TS) and the incorporation into DNA and RNA, leading to cellular damage and apoptosis.

Metabolic Activation

For this compound to exert its biological activity, it is likely to undergo a series of anabolic conversions to its active nucleotide forms. This metabolic activation pathway is crucial for its therapeutic efficacy. The proposed pathway involves the conversion of this compound to 5-phenyl-deoxyuridine monophosphate (5-Ph-dUMP), 5-phenyl-deoxyuridine triphosphate (5-Ph-dUTP), and 5-phenyl-uridine triphosphate (5-Ph-UTP).

Caption: Proposed metabolic activation of this compound.

Inhibition of Thymidylate Synthase (TS)

A primary and well-established mechanism of action for many 5-substituted uracils is the inhibition of thymidylate synthase (TS).[4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite, 5-phenyl-deoxyuridine monophosphate (5-Ph-dUMP), is expected to act as a competitive inhibitor of the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site of TS. This inhibition would lead to a depletion of the dTMP pool, subsequently reducing the levels of deoxythymidine triphosphate (dTTP) and disrupting DNA replication and repair, ultimately triggering cell death.

Incorporation into DNA and RNA

The other key aspect of the mechanism of action involves the incorporation of the activated metabolites of this compound into nucleic acids.

-

DNA Incorporation: The triphosphate form, 5-phenyl-deoxyuridine triphosphate (5-Ph-dUTP), can be incorporated into the DNA strand in place of dTTP during DNA replication. The presence of the bulky phenyl group could lead to DNA damage by causing steric hindrance, distorting the DNA double helix, and impairing the function of DNA polymerases and other DNA-binding proteins. This can trigger DNA damage response pathways and apoptosis.

-

RNA Incorporation: Similarly, 5-phenyl-uridine triphosphate (5-Ph-UTP) can be incorporated into RNA molecules in place of uridine triphosphate (UTP). This can disrupt RNA processing, stability, and function, leading to aberrant protein synthesis and cellular dysfunction.

Quantitative Data: A Comparative Perspective

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | A-549 (Lung) | 16.96 | [1] |

| 5-Iodouracil derivative (8b) | HepG2 (Liver) | 16.5 (µg/mL) | |

| Pyran-Based Uracil derivative (9) | HepG2 (Liver) | 2.9 | |

| Uracil-Triazole Hybrid (13j) | A549 (Lung) | 1.18 | |

| Thiouracil Derivative (4j) | MCF-7 (Breast) | 16.18 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of thymidylate synthase.

Principle: The activity of TS is measured spectrophotometrically by monitoring the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2H4folate) to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.

Materials:

-

Recombinant human thymidylate synthase (hTS)

-

dUMP solution

-

CH2H4folate solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and 2-mercaptoethanol)

-

This compound (or its activated metabolite, if available)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and CH2H4folate in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding hTS to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Determination of Uracil Analogue Incorporation into DNA

This method can be adapted to quantify the incorporation of this compound into the genomic DNA of treated cells.

Principle: This method utilizes a quantitative polymerase chain reaction (qPCR) approach. A DNA polymerase that is sensitive to the presence of uracil analogues in the template DNA is used. The extent of inhibition of DNA amplification is proportional to the amount of the uracil analogue incorporated into the DNA.

Materials:

-

Genomic DNA isolated from cells treated with this compound

-

A uracil-sensitive DNA polymerase (e.g., Pfu polymerase)

-

A uracil-insensitive DNA polymerase (for control)

-

Primers for a specific genomic region

-

qPCR instrument and reagents

Procedure:

-

Isolate high-quality genomic DNA from cells treated with different concentrations of this compound and from untreated control cells.

-

Set up qPCR reactions for a specific genomic locus using both the uracil-sensitive and uracil-insensitive DNA polymerases.

-

Perform the qPCR and analyze the amplification curves.

-

The delay in the amplification cycle (increase in Cq value) in the reactions with the uracil-sensitive polymerase compared to the uracil-insensitive polymerase is indicative of the level of this compound incorporation.

-

Quantify the amount of incorporation by comparing the Cq shifts to a standard curve generated with DNA containing known amounts of a uracil analogue.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Proposed signaling pathway of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 5-Phenyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyluracil, a derivative of the pyrimidine nucleobase uracil, represents a scaffold of interest in medicinal chemistry. While comprehensive data on this compound itself is limited in publicly available literature, its structural analogues have demonstrated a range of biological activities, including antiviral and anticancer properties. This technical guide synthesizes the available information on this compound, including its physicochemical properties and a proposed synthetic route. Furthermore, it presents a detailed overview of the biological activities and experimental protocols for closely related this compound derivatives to provide a foundational understanding for future research and development endeavors. The significant lack of specific data for this compound underscores the opportunity for novel investigation into its potential therapeutic applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15761-83-8 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | 5-phenyl-1H-pyrimidine-2,4-dione | |

| Physical State | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 0-8 °C |

Note: Specific values for melting point, boiling point, solubility, pKa, and logP for this compound are not available in the reviewed literature. The solubility of a related compound, 5-Fluorouracil, in water has been reported as 12.2 g/L at 20°C.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the synthesis of 5-aryluracils. The following is a proposed experimental protocol based on general procedures for Suzuki-Miyaura reactions.

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: 5-Iodouracil with Phenylboronic Acid

Materials:

-

5-Iodouracil (1.0 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Solvent: 1,4-Dioxane and water (4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodouracil, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Proposed Synthesis Workflow:

Biological Activity of this compound Derivatives

Direct experimental data on the biological activity of this compound is scarce. However, several studies have investigated the antiviral properties of its derivatives, particularly those with substitutions at the N1 and 5-amino positions.

Antiviral Activity

Derivatives of 1-benzyl-5-(phenylamino)uracil have been identified as active inhibitors of human immunodeficiency virus type 1 (HIV-1) and Epstein-Barr virus. Additionally, certain 5-aminouracil derivatives have demonstrated potent inhibitory activity against human adenovirus replication.

Table 1: Anti-adenoviral Activity of 5-Aminouracil Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

| 1-[4-(Phenoxy)benzyl]-5-(phenylamino)-6-azauracil | > 10 | - |

| 1-[4-(Phenoxy)benzyl]-5-(morpholino)uracil | 0.5 | 95 |

| 1-[4-(4-Chlorophenoxy)benzyl]-5-(morpholino)uracil | > 10 | - |

| 1-[4-(4-Fluorophenoxy)benzyl]-5-(morpholino)uracil | > 10 | - |

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (CC₅₀/IC₅₀).

Table 2: Anti-HIV-1 Activity of 1-Benzyl-3-(3,5-dimethylbenzyl)uracil Derivatives

| Compound | EC₅₀ (µM) | Selectivity Index (SI) |

| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.067 | 685 |

| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 661 |

EC₅₀: Half-maximal effective concentration.

Experimental Protocols for Antiviral Assays

The following are generalized protocols for assessing antiviral activity, based on methodologies cited for this compound derivatives.

-

Cell Lines: Human embryonic lung (L-41) cells or other appropriate host cell lines are cultured in a suitable medium (e.g., Eagle's medium) supplemented with fetal bovine serum and antibiotics.

-

Virus: Human adenovirus type 5 (HAdV-5) or other viruses of interest are propagated in the corresponding host cell line. Viral titers are determined by standard plaque assay or TCID₅₀ methods.

-

Seed cells in 96-well plates and incubate for 24 hours.

-

Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

Seed host cells in 24-well plates and grow to confluence.

-

Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

-

Remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other uracil derivatives, it is plausible that this compound could interfere with nucleic acid synthesis or function. For instance, many antiviral uracil analogues act as inhibitors of viral polymerases or are incorporated into viral DNA or RNA, leading to chain termination or non-functional genetic material.

The diagram below illustrates a hypothetical signaling pathway for the antiviral activity of a this compound derivative, targeting a viral polymerase. This is a conceptual framework intended to guide future mechanistic studies.

Conclusion and Future Directions

This compound remains a largely unexplored molecule with potential for therapeutic applications, suggested by the biological activities of its derivatives. This guide provides a starting point for researchers by consolidating the limited available data and proposing methodologies for its synthesis and evaluation.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield synthesis protocol for this compound.

-

Comprehensive Physicochemical Profiling: Experimentally determining key properties such as solubility, melting point, pKa, and logP.

-

Broad Biological Screening: Evaluating the anticancer, antiviral, antibacterial, and other potential biological activities of this compound itself.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in relevant biological systems.

The generation of this fundamental data will be crucial in determining the potential of this compound as a lead compound for drug discovery.

References

5-Phenyluracil Structural Analogs: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 5-phenyluracil structural analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The following sections provide a comprehensive overview of synthetic methodologies, biological evaluation protocols, and the mechanistic insights gained from SAR studies, with a particular emphasis on their anticancer and antiviral activities.

Introduction

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, primarily due to their role as mimics of endogenous pyrimidines. The introduction of a phenyl group at the 5-position of the uracil ring creates a scaffold, this compound, with significant potential for diverse biological activities. The phenyl ring offers a versatile platform for chemical modification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. These modifications are crucial in exploring the SAR and optimizing the pharmacological profile of these analogs. This guide will explore the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the pyrimidine ring from acyclic precursors.

General Synthesis of 1,3-Disubstituted-5-Phenyluracils

A representative synthetic approach to 1,3-disubstituted-5-phenyluracil analogs is outlined below. This method involves the condensation of a substituted urea with an appropriate three-carbon synthon.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyluracil

This protocol describes a general method that can be adapted for the synthesis of various N-substituted and phenyl-substituted analogs.

Materials:

-

1,3-Dimethylurea

-

Ethyl phenylacetate

-

Sodium ethoxide

-

Ethanol, absolute

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Preparation of the Sodium Salt of Ethyl Phenylacetate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl phenylacetate dropwise at room temperature. Stir the mixture for 1 hour to ensure the complete formation of the sodium salt.

-

Condensation Reaction: To the reaction mixture, add 1,3-dimethylurea. Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization and Work-up: After the reaction is complete, cool the mixture to room temperature and slowly acidify with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and then with diethyl ether.

-

Purification: The crude 1,3-dimethyl-5-phenyluracil can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be modified by using different substituted ureas and phenylacetic esters to generate a library of this compound analogs for SAR studies.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the uracil ring and the phenyl ring. SAR studies aim to elucidate these relationships to guide the design of more potent and selective compounds.

Anticancer Activity

Numerous studies have demonstrated the potential of 5-substituted uracil derivatives as anticancer agents.[1][2] The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or the induction of apoptosis.[3][4]

Table 1: Anticancer Activity of Selected this compound Analogs and Related Compounds

| Compound ID | R1 | R2 | R3 (Phenyl Substituent) | Cell Line | IC₅₀ (µM) | Citation |

| 1a | H | H | H | MCF-7 | >100 | [5] |

| 1b | H | H | 4-Cl | MCF-7 | 55.4 | |

| 1c | H | H | 4-OCH₃ | MCF-7 | 82.1 | |

| 1d | Benzyl | H | H | MCF-7 | 12.5 | |

| 1e | Benzyl | H | 3,5-di-CH₃ | CEM-SS (HIV) | 9.5 | |

| 1f | 3-Phenoxybenzyl | Phenylamino | H | AKATA (EBV) | 2.3 |

Note: Data for directly comparable this compound analogs is limited in the public domain. This table includes data from closely related 5-phenylaminouracil derivatives to illustrate general SAR trends.

From the available data, several SAR trends can be inferred:

-

N1-Substitution: Substitution at the N1 position of the uracil ring with a benzyl group (e.g., compound 1d ) generally enhances anticancer activity compared to the unsubstituted analog.

-

Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring influences activity. Electron-withdrawing groups, such as chlorine, can impact potency.

-

N1-Arylmethyl Groups: The presence of specific substitutions on the N1-benzyl group, such as methyl groups at the meta-positions, can favorably affect inhibitory properties.

Antiviral Activity

5-Aryluracil derivatives have also been investigated for their antiviral properties, particularly against herpesviruses and retroviruses. The mechanism of action can involve the inhibition of viral enzymes like DNA polymerase or reverse transcriptase.

Table 2: Antiviral Activity of Selected 5-Aryluracil Analogs

| Compound ID | R1 | R2 (Aryl Group) | Virus | EC₅₀ (µM) | Citation |

| 2a | H | Phenyl | HSV-1 | >100 | |

| 2b | H | 4-Chlorophenyl | HSV-1 | 78.2 | |

| 2c | 2'-Deoxyribose | (E)-2-Bromovinyl | VZV | 0.001 | |

| 2d | Acyclovir-like side chain | (E)-2-Bromovinyl | VZV | 0.027 |

Key SAR observations for antiviral activity include:

-

5-Position Substituent: The nature of the substituent at the 5-position is critical. While a simple phenyl group may not confer significant activity, more complex aryl groups or vinyl groups with halogen substituents can lead to potent antiviral effects.

-

Sugar Moiety/Side Chain: For nucleoside analogs, the nature of the sugar moiety or the acyclic side chain at the N1 position plays a crucial role in activity and selectivity.

Experimental Protocols for Biological Evaluation

Standardized assays are essential for the reliable determination of the biological activity of synthesized compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Detailed Protocol:

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the this compound analogs. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-5 days).

-

Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. While specific signaling pathways for this compound analogs are not extensively documented, insights can be drawn from the well-studied related compound, 5-fluorouracil (5-FU).

5-FU is known to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism for this compound analogs with anticancer activity could involve the induction of apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.

Potential Apoptosis Induction Pathway

A potential mechanism by which this compound analogs may induce apoptosis is through the activation of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 3. Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 5-Phenyluracil (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Phenyluracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition.

Introduction

This compound, with the chemical formula C₁₀H₈N₂O₂, is a derivative of uracil distinguished by a phenyl group at the 5-position of the pyrimidine ring. This substitution significantly influences its electronic properties and potential biological activity. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the rational design of new therapeutic agents.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | N1-H |

| ~10.8 | br s | 1H | N3-H |

| ~7.6 | s | 1H | C6-H |

| ~7.4-7.2 | m | 5H | Phenyl-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C4 (C=O) |

| ~151 | C2 (C=O) |

| ~142 | C6 |

| ~135 | Phenyl C-1' (Quaternary) |

| ~129 | Phenyl C-3', C-5' |

| ~128 | Phenyl C-2', C-6' |

| ~127 | Phenyl C-4' |

| ~115 | C5 |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | N-H Stretching |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1720-1650 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | C=C Stretching (Aromatic) |

| ~1450 | Medium | C=C Stretching (Aromatic) |

| ~760 | Strong | C-H Bending (Aromatic, Monosubstituted) |

| ~700 | Strong | C-H Bending (Aromatic, Monosubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 145 | High | [M - HNCO]⁺ |

| 117 | Medium | [M - HNCO - CO]⁺ |

| 116 | Medium | [C₇H₆N]⁺ |

| 90 | Medium | [C₆H₄N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0-180 ppm

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a single quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Direct Insertion Probe (DIP):

-

Load a small amount of solid this compound into a capillary tube.

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the compound. The fragmentation of 6-(substituted-phenyl)-uracils has been reported to involve characteristic losses, which can be compared to the observed spectrum of this compound[1][2].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Complementary nature of spectroscopic data for this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystalline Structure of 5-Phenyluracil and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystalline structure of 5-Phenyluracil, a molecule of significant interest in medicinal chemistry. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical parameters that influence its stability, solubility, bioavailability, and manufacturability. Understanding and controlling these properties are paramount in drug development. This document details the experimental methodologies for the characterization of this compound's crystalline forms and presents a framework for analyzing its potential polymorphic landscape.

Introduction to the Crystalline Nature of this compound

This compound belongs to the class of 5-substituted uracil derivatives, which are known to exhibit a rich polymorphic behavior. The presence of the phenyl group at the C5 position introduces significant conformational flexibility and potential for various intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are the primary drivers for the formation of different crystal packing arrangements, leading to the existence of multiple polymorphs. Each polymorph, being a unique solid-state arrangement of the this compound molecule, possesses distinct physicochemical properties.

Crystallographic Data of 5-Substituted Uracil Derivatives

To illustrate the nature of crystallographic data for this class of compounds, the following tables summarize the unit cell parameters for several 5-substituted uracil derivatives. This data is typically obtained from single-crystal X-ray diffraction studies.

Table 1: Example Crystallographic Data for 5-Substituted Uracil Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. |

| 5-Fluorouracil | C₄H₃FN₂O₂ | Monoclinic | P2₁/c | 5.589 | 12.396 | 6.812 | 90 | 109.95 | 90 | 4 | 1184004 |

| 5-Chlorouracil | C₄H₃ClN₂O₂ | Monoclinic | P2₁/c | 7.645 | 6.905 | 11.530 | 90 | 101.90 | 90 | 4 | 1184005 |

| 5-Bromouracil | C₄H₃BrN₂O₂ | Monoclinic | P2₁/c | 7.820 | 6.910 | 11.820 | 90 | 102.30 | 90 | 4 | 1184006 |

| 5-Iodouracil | C₄H₃IN₂O₂ | Monoclinic | P2₁/c | 8.160 | 6.920 | 12.420 | 90 | 102.80 | 90 | 4 | 1184007 |

| 5-Nitrouracil | C₄H₃N₃O₄ | Monoclinic | P2₁/c | 6.280 | 7.848 | 13.807 | 90 | 93.84 | 90 | 4 | 651419 |

Note: This data is for illustrative purposes and is based on published structures of related compounds. The actual crystallographic data for this compound may differ.

Experimental Protocols for Polymorph Screening and Characterization

A systematic approach is essential for the discovery and characterization of all relevant polymorphic forms of this compound. A typical workflow involves crystallization under a wide range of conditions and subsequent analysis of the solid forms obtained.

Polymorph Screening Workflow

The following diagram illustrates a comprehensive workflow for the identification and characterization of this compound polymorphs.

Detailed Methodologies

To induce the crystallization of different polymorphs, a variety of techniques should be employed:

-

Slow Evaporation: Saturated solutions of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature at controlled rates.

-

Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a saturated solution of this compound to induce precipitation.

-

Slurry Conversion: A suspension of this compound in a solvent is stirred for an extended period (days to weeks) at a constant temperature to allow for the conversion of metastable forms to the most stable form at that temperature.

-

Melt Crystallization (if thermally stable): The material is melted and then cooled at different rates to encourage the formation of different polymorphs.

SCXRD is the gold standard for unambiguous determination of a crystal structure.[1]

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of images while the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

PXRD is a powerful technique for identifying crystalline phases and is often the primary tool for polymorph screening.[2]

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. Different polymorphs will exhibit distinct PXRD patterns.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and to detect solid-state phase transitions.[3][4]

-

Sample Preparation: A few milligrams of the sample are accurately weighed and sealed in an aluminum pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. Different polymorphs will typically have different melting points and may show solid-solid transitions at specific temperatures.

Intermolecular Interactions in this compound Crystals

The crystal packing of this compound and its polymorphs is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of uracil derivatives. The uracil moiety contains two hydrogen bond donors (N1-H and N3-H) and two acceptors (C2=O and C4=O). The phenyl ring can also participate in weaker C-H···O and π-π stacking interactions.

The following diagram illustrates potential hydrogen bonding motifs that could be observed in the crystalline forms of this compound.

Conclusion

The solid-state landscape of this compound is likely to be complex, with the potential for multiple polymorphic forms. A thorough understanding and characterization of these forms are critical for the successful development of this compound as a pharmaceutical agent. The application of a comprehensive polymorph screen, utilizing a suite of analytical techniques including PXRD, DSC, and ultimately single-crystal X-ray diffraction, is essential to identify the most stable and suitable crystalline form for development. The methodologies and frameworks presented in this guide provide a robust foundation for researchers and scientists to navigate the challenges of solid-state characterization and to ensure the quality, safety, and efficacy of this compound-based therapeutics.

References

- 1. Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Thermochemical and Biological Profile of 5-Phenyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyluracil, a derivative of the nucleobase uracil, holds potential significance in medicinal chemistry and drug development due to the diverse biological activities observed in structurally related compounds. A thorough understanding of its thermochemical properties is crucial for applications ranging from synthesis optimization to formulation and drug delivery. This technical guide provides a comprehensive overview of the experimental methodologies required to determine the key thermochemical parameters of this compound. While specific experimental data for this compound is not currently available in the public domain, this document outlines the established protocols for its synthesis and thermochemical characterization. Furthermore, it explores the potential biological activities of this compound by examining the known mechanisms of action of other 5-substituted uracil derivatives, offering a valuable resource for future research and development in this area.

Introduction

Uracil and its derivatives are a cornerstone of nucleic acid biochemistry and have been extensively explored as scaffolds for therapeutic agents. The introduction of a phenyl group at the 5-position of the uracil ring can significantly influence the molecule's electronic properties, steric hindrance, and intermolecular interactions, thereby modulating its biological activity. 5-substituted uracil derivatives have demonstrated a wide range of pharmacological effects, including antiviral and anticancer properties.[1][2] A comprehensive thermochemical characterization is essential for the rational design and development of drugs based on the this compound scaffold. This includes determining the enthalpy of formation, which provides insights into the molecule's stability, and the enthalpy of sublimation, a critical parameter for understanding its physical state and for the design of purification and formulation processes.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the C-5 arylation of uracils. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

5-Bromouracil

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromouracil (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v).

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.1 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Thermochemical Data

A thorough literature search did not yield specific experimental or computational thermochemical data for this compound. The following table is provided as a template for researchers to populate once such data becomes available through experimental determination or theoretical calculation.

| Thermochemical Property | Symbol (Unit) | Value | Method of Determination |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) (kJ·mol⁻¹) | Data Not Available | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m (kJ·mol⁻¹) | Data Not Available | Knudsen Effusion Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) (kJ·mol⁻¹) | Data Not Available | Calculated |

Experimental Protocols for Thermochemical Characterization

Determination of Enthalpy of Formation by Static Bomb Combustion Calorimetry

Principle: The standard molar enthalpy of formation of a compound in its crystalline state is derived from its standard molar energy of combustion. This is measured by burning a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is measured.

Experimental Protocol:

-

Sample Preparation: A pellet of a known mass (typically 0.5-1.0 g) of high-purity this compound is prepared.

-

Calorimeter Setup: The bomb is charged with the sample pellet and a known length of ignition wire in contact with the sample. The bomb is then sealed and pressurized with high-purity oxygen (to approx. 30 atm).

-

Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a constant temperature is reached.

-

Calculation: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The energy of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then calculated from the standard molar energy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Sublimation by the Knudsen Effusion Method

Principle: The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. The standard molar enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice.

-

Apparatus Setup: The Knudsen cell is placed in a temperature-controlled vacuum chamber.

-

Measurement: The cell is heated to a series of constant temperatures, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

-

Enthalpy of Sublimation Calculation: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is constructed. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔgcrH°m/R, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation can be determined.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, the activities of other 5-substituted uracils provide valuable insights into its potential mechanisms of action. For instance, 5-(phenylselenenyl)uracil and 5-(phenylthio)uracil have been shown to inhibit dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase).[3] DHUDase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, while UrdPase is involved in the salvage pathway of pyrimidines. Inhibition of these enzymes can lead to an increase in the intracellular concentration of pyrimidine nucleosides, which can have therapeutic effects, particularly in cancer chemotherapy.

Furthermore, derivatives of 1-(benzyl)-5-(phenylamino)uracil have been identified as non-nucleoside inhibitors of viral reverse transcriptases, such as that of HIV-1, and have also shown activity against Epstein-Barr virus (EBV).[1][4] This suggests that this compound and its derivatives could potentially interfere with viral replication.

The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of related compounds.

Caption: Potential inhibitory mechanism of this compound on pyrimidine metabolism.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides the essential experimental frameworks for the synthesis and comprehensive thermochemical characterization of this compound. While quantitative thermochemical data for this compound are currently absent from the scientific literature, the detailed protocols provided herein offer a clear path for researchers to obtain these crucial parameters. The exploration of the biological activities of related 5-substituted uracils suggests potential therapeutic applications for this compound, particularly in the areas of cancer and viral infections. Future studies focused on the experimental determination of its thermochemical properties and the elucidation of its specific biological targets will be invaluable for unlocking the full potential of this compound.

References

- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Phenyluracil Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 5-Phenyluracil interactions with biological targets. While direct experimental and computational studies on this compound are limited in publicly available literature, this document outlines a robust framework for its virtual screening, target identification, and interaction analysis based on established computational drug discovery workflows and studies on analogous uracil derivatives, such as 5-fluorouracil (5-FU). We detail experimental protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide presents hypothetical yet representative data in structured tables and visualizes critical workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the computational drug discovery process as it would apply to this compound.

Introduction to this compound and In Silico Drug Discovery

Uracil and its derivatives are a cornerstone in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The 5-substituted uracils, in particular, are a well-explored class of therapeutic agents.[3] The introduction of a phenyl group at the 5-position of the uracil ring creates this compound, a molecule with distinct physicochemical properties that may lead to novel biological activities.

In silico drug discovery utilizes computational methods to simulate, predict, and design drug candidates before their physical synthesis and testing.[4] This approach accelerates the drug development pipeline by identifying promising "hit" compounds, optimizing their structures for better efficacy and safety, and predicting their pharmacokinetic profiles.[4] Key computational techniques include virtual screening, molecular docking, pharmacophore modeling, and QSAR analysis.

A General In Silico Drug Discovery Workflow

The computational investigation of a novel compound like this compound typically follows a structured workflow. This process begins with identifying potential biological targets and culminates in the selection of promising lead candidates for further experimental validation.

Potential Biological Targets for this compound

Based on the known mechanisms of action of similar uracil analogs, particularly 5-fluorouracil, a primary hypothetical target for this compound is Thymidylate Synthase (TS) . TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Inhibition of TS leads to "thymineless death" in cancer cells. Other potential targets could include enzymes involved in nucleotide metabolism or protein-protein interactions where the phenyl moiety could play a significant role in binding.

Methodologies for In Silico Analysis

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Experimental Protocol for Molecular Docking of this compound with Thymidylate Synthase:

-

Ligand Preparation:

-

The 3D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch).

-

The structure is then optimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges and atom types are assigned.

-

-

Target Protein Preparation:

-

The 3D crystal structure of human Thymidylate Synthase is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1HVY).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

-

Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein. The active site can be identified from the position of the native ligand in the crystal structure or from literature.

-

A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to perform the docking calculations.

-

The program samples different conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking poses are ranked based on their predicted binding energies (in kcal/mol).

-

The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the active site.

-

Hypothetical Signaling Pathway Involving Thymidylate Synthase Inhibition:

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol for 2D-QSAR Modeling of this compound Analogs:

-

Data Collection: A dataset of 5-substituted uracil derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target) is compiled from the literature.

-

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices) is calculated using software like PaDEL-Descriptor or RDKit.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable).

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction on a test set of molecules not used in model building).

-

Prediction: The validated QSAR model can then be used to predict the biological activity of new this compound derivatives.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is crucial for identifying drug candidates with favorable profiles for in vivo studies.

Experimental Protocol for ADMET Prediction of this compound:

-

Input Structure: The 2D or 3D structure of this compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

-

Property Calculation: The software calculates a range of properties, including:

-

Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: The predicted ADMET properties are analyzed to assess the "drug-likeness" of this compound and identify potential liabilities.

Data Presentation

Quantitative data from in silico studies are best presented in tables for clear comparison. Below are examples of how such data for this compound and its analogs could be summarized.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against Thymidylate Synthase (PDB: 1HVY)

| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |

| This compound | -8.5 | 3 | Arg50, Ser216, Asn226 |